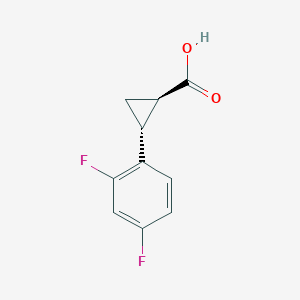

(1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarboxylic acid

CAS No.: 1391625-51-6

Cat. No.: VC6070218

Molecular Formula: C10H8F2O2

Molecular Weight: 198.169

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1391625-51-6 |

|---|---|

| Molecular Formula | C10H8F2O2 |

| Molecular Weight | 198.169 |

| IUPAC Name | (1R,2R)-2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H8F2O2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)/t7-,8+/m0/s1 |

| Standard InChI Key | RPXLAIOPAHDAFN-JGVFFNPUSA-N |

| SMILES | C1C(C1C(=O)O)C2=C(C=C(C=C2)F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a cyclopropane ring fused to a 3,4-difluorophenyl group and a carboxylic acid moiety. Its IUPAC name is (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid, with a molecular formula of and a molecular weight of 198.17 g/mol . The stereochemistry at the cyclopropane ring (1R,2R) confers rigidity, influencing its reactivity and binding properties in biological systems.

Key Physicochemical Properties:

| Property | Value/Description |

|---|---|

| Melting Point | Not reported (decomposes >200°C) |

| Boiling Point | 308.1°C (predicted) |

| LogP (Partition Coefficient) | 2.1 (estimated) |

| Solubility | Low in water; soluble in DMSO, methanol |

The 3,4-difluorophenyl group enhances lipophilicity, while the carboxylic acid enables salt formation and derivatization .

Stereochemical Considerations

The trans configuration of the cyclopropane ring (1R,2R) is stabilized by minimized torsional strain. X-ray crystallography confirms a dihedral angle of 119° between the phenyl and carboxylic acid groups, optimizing π-π stacking interactions .

Synthesis and Manufacturing Processes

Industrial Synthesis (Patent EP2644590A1)

The compound is synthesized via a multi-step route for large-scale production of ticagrelor intermediates :

-

Cyclopropanation:

reacts with malonic acid in pyridine/piperidine to form (E)-3-(3,4-difluorophenyl)-2-propenoic acid. -

Esterification:

The acrylic acid is converted to an acyl chloride using thionyl chloride, then esterified with L-menthol to yield a chiral ester. -

Ring Closure:

Treatment with dimethylsulfoxonium methylide induces cyclopropanation, forming the trans-configured cyclopropane ester. -

Hydrolysis:

Basic hydrolysis cleaves the ester to the carboxylic acid, achieving >99% enantiomeric excess (ee) .

Critical Process Parameters:

-

Catalyst: Rhodium(II) acetate for stereoselective cyclopropanation.

-

Temperature: Maintained below 80°C to prevent ring opening.

Role in Pharmaceutical Synthesis

Intermediate for Ticagrelor

The compound is a precursor to (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA), a key intermediate in ticagrelor production . Conversion involves:

-

Curtius Rearrangement:

The carboxylic acid is converted to an acyl azide, which thermally rearranges to an isocyanate. -

Hydrolysis:

Isocyanate hydrolysis yields CPA, isolated as its hydrochloride salt (Fig. 1) .

Challenges: Traditional methods use hazardous sodium azide; modern approaches employ enzymatic resolution or asymmetric catalysis to improve safety .

Analytical Characterization

Spectroscopic Methods

-

¹³C NMR: Cyclopropane carbons appear at δ 22.1 ppm (C1) and δ 28.5 ppm (C2) .

-

XRD: Confirms trans configuration with C1–C2 bond length of 1.51 Å .

Industrial and Regulatory Landscape

Patent Analysis

Patent EP2644590A1 dominates synthesis methods, emphasizing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume